Product packaging for Aeruginascin(Cat. No.:CAS No. 114264-95-8)

Aeruginascin

Katalognummer: B3025662
CAS-Nummer: 114264-95-8
Molekulargewicht: 298.27 g/mol
InChI-Schlüssel: OIIPFLWAQQNCHA-UHFFFAOYSA-N

Beschreibung

Aeruginascin (CAS 114264-95-8) is a naturally occurring indoleamine alkaloid first isolated from the mushroom Inocybe aeruginascens and later identified in other genera, including Psilocybe and Pholiotina . As a quaternary ammonium analog of psilocybin, its structure features a trimethylammonium group, which may influence its blood-brain barrier penetrance and pharmacological profile . This compound is a precursor to the active metabolite 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) . In vitro studies show that 4-HO-TMT binds to key serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 2B , though with lower affinity compared to psilocin and without activating the 5-HT 3 receptor . Unlike classic psychedelic tryptamines, this compound and its metabolite do not induce the head-twitch response in mice, a behavioral model associated with hallucinogenic effects, suggesting a potentially non-hallucinogenic profile . Early observational reports from accidental ingestions of Inocybe aeruginascens mushrooms described euphoric states without significant dysphoria, positioning this compound as a compelling candidate for investigating mood modulation . Its structural similarity to bufotenidine also invites research into its neuromuscular interactions . This compound is for research use only and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N2O4P B3025662 Aeruginascin CAS No. 114264-95-8

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPFLWAQQNCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921308
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114264-95-8
Record name 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114264-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N, N, N-Trimethyl-4-phosphoryloxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AERUGINASCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

4 Acetoxy N,n,n Trimethyltryptammonium 4 Aco Tmt

is a synthetic analogue of aeruginascin and is considered a potential prodrug for 4-HO-TMT acs.orgwikipedia.orgpsychedelicreview.comacs.org. It is structurally similar to psilacetin (4-AcO-DMT), which is the acetylated analogue of psilocybin and a prodrug of psilocin acs.orgwikipedia.org. The synthesis of 4-AcO-TMT typically involves the methylation of psilacetin (4-AcO-DMT) fumarate (B1241708) using iodomethane (B122720) acs.orgpsychedelicreview.commdpi.com. This process yields 4-AcO-TMT iodide, which can then be hydrolyzed in aqueous acetic acid to produce 4-HO-TMT iodide acs.orgpsychedelicreview.commdpi.com. Both 4-AcO-TMT and 4-HO-TMT have been structurally characterized by single-crystal X-ray diffraction, representing some of the first quaternary tryptammonium salts to be analyzed in this manner acs.orgpsychedelicreview.comacs.org.

Research Findings on 4-AcO-TMT:

Research into the pharmacological activity of 4-AcO-TMT has primarily focused on its binding affinities to various serotonin (B10506) receptors. Studies have investigated its interactions with human serotonin receptors 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₃ acs.orgpsychedelicreview.comnih.gov.

Serotonin Receptor Binding: Competitive radioligand binding assays have indicated that 4-AcO-TMT exhibits low micromolar affinity for the serotonin 5-HT₂B receptor acs.orgacs.orgnih.gov. It also shows some affinity for the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT) acs.org. Notably, earlier studies suggested that 4-AcO-TMT showed no binding activity at the tested serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₃) psychedelicreview.com. However, more recent research indicates low micromolar affinity at 5-HT₂B and DAT acs.org.

Functional Activity: In functional assays, 4-AcO-TMT has demonstrated weak partial agonist activity at the 5-HT₁D and 5-HT₂B receptors, with sub-micromolar potency observed at 5-HT₂B acs.orgnih.gov.

Prodrug Potential: As an analogue of psilacetin, 4-AcO-TMT is hypothesized to serve as a prodrug for 4-HO-TMT, undergoing hydrolysis to release the active metabolite acs.orgmdpi.com.

Data Table: Serotonin Receptor Binding Affinities of 4-AcO-TMT

The following table summarizes reported binding affinities (Ki values) for 4-AcO-TMT at various serotonin receptors. It is important to note that some studies report no significant binding, while others indicate low micromolar affinities, potentially due to variations in experimental methodologies or radioligands used.

ReceptorBinding Affinity (Ki)Reference(s)
5-HT₁ANo significant binding psychedelicreview.com
5-HT₁ALow micromolar acs.org
5-HT₂ANo significant binding psychedelicreview.com
5-HT₂ANo measurable affinity nih.gov
5-HT₂BNo significant binding psychedelicreview.com
5-HT₂BLow micromolar acs.orgacs.orgnih.gov
5-HT₃No significant binding psychedelicreview.com
SERTLow micromolar acs.org
DATLow micromolar acs.org

Chemical Structure and Properties

Aeruginascin is characterized by its indoleamine structure, featuring a tryptamine (B22526) backbone with specific modifications. It is structurally analogous to psilocybin, differing primarily by the presence of a trimethylammonium group on the tryptamine side chain and a phosphoryl group attached to the indole (B1671886) ring at the 4-position acslab.comwikipedia.orgcaymanchem.comnih.gov.

Table 1: Key Chemical Properties of this compound

PropertyValueSource/Reference
Common Name This compound acslab.comwikipedia.orgcaymanchem.comnih.gov
Synonyms 4-PO-TMT, N,N,N-trimethyl-4-phosphoryloxytryptamine, [3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate wikipedia.orgcaymanchem.comnih.gov
CAS Number 114264-95-8 caymanchem.comnih.govbiosynth.com
Molecular Formula C₁₃H₁₉N₂O₄P caymanchem.comnih.govbiosynth.com
Molecular Weight 298.28 g/mol caymanchem.comnih.govbiosynth.com
IUPAC Name [3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate nih.gov
SMILES CN+(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] caymanchem.comnih.govbiosynth.com

Natural Occurrence and Distribution

Aeruginascin has been identified in several species of fungi, primarily those known to contain psychoactive tryptamines. Initially believed to be exclusive to Inocybe aeruginascens, subsequent research has expanded its known distribution.

Inocybe aeruginascens : This species was the original source from which this compound was isolated and identified by Jochen Gartz acslab.comwikipedia.orgresearchgate.netresearchgate.net.

Pholiotina cyanopus : this compound has also been found in this species acslab.comwikipedia.org.

Psilocybe cubensis : More recent research, including studies from late 2020, confirmed the presence of this compound in Psilocybe cubensis, suggesting it may be more widespread than previously thought wikipedia.orgresearchgate.net.

Currently, this compound is not known to occur in plants or animals acslab.com.

Biosynthetic Pathways and Enzymology of Aeruginascin

Elucidation of Putative Biosynthetic Routes

The biosynthesis of psychoactive tryptamines in fungi is a complex process that typically begins with the amino acid L-tryptophan. In the case of psilocybin, a well-established pathway involves a series of enzymatic transformations. L-tryptophan is first decarboxylated to tryptamine (B22526) by the enzyme psilocybin decarboxylase (PsiD). Subsequently, tryptamine is hydroxylated at the 4-position to yield 4-hydroxytryptamine (B1209533) (also known as serotonin) by psilocybin hydroxylase (PsiH) frontiersin.orguniprot.orguniprot.org. This intermediate is then phosphorylated by psilocybin kinase (PsiK) to form norbaeocystin (B1244615). The final steps in psilocybin production involve two sequential methylations of the amine group by the methyltransferase PsiM, yielding baeocystin (B1212335) and then psilocybin frontiersin.orguniprot.orguniprot.orguni-jena.deidw-online.descitechdaily.com.

Aeruginascin, identified as N,N,N-trimethyl-4-phosphoryloxytryptamine, is structurally characterized as a trimethyl ammonium (B1175870) analog of psilocybin researchgate.netgwdguser.de. Initial hypotheses suggested that this compound might be formed through further methylation of psilocybin, potentially by the same methyltransferase, PsiM frontiersin.org. However, recent research has cast doubt on this direct conversion, indicating that the picture of this compound's origin within the psilocybin biosynthetic pathway is not straightforward researchgate.net. Instead, evidence points towards a different precursor and enzymatic involvement. The formation of this compound appears to involve the O-phosphorylation of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) by the enzyme PsiK uniprot.orguniprot.org. This suggests that the trimethylation of the tryptamine backbone occurs prior to, or independently of, the phosphorylation step that leads to this compound.

Investigation of Methyltransferase Activity in this compound Formation

Methyltransferases are crucial enzymes in the biosynthesis of many natural products, including tryptamines, where they catalyze the transfer of methyl groups from donor molecules like S-adenosylmethionine (SAM) nih.gov. In the established psilocybin pathway, the methyltransferase PsiM plays a pivotal role by catalyzing the two N-methylation steps required to convert norbaeocystin to psilocybin uni-jena.deidw-online.descitechdaily.com.

However, investigations into this compound formation have specifically examined the role of PsiM. Crucially, studies have demonstrated that PsiM is not capable of converting psilocybin into this compound by adding a third methyl group uni-jena.deidw-online.descitechdaily.com. This finding definitively rules out PsiM as the enzyme responsible for the final methylation step in this compound biosynthesis, differentiating its role from the psilocybin pathway. While the precise enzyme responsible for the trimethylation of the tryptamine precursor to form 4-HO-TMT is not yet definitively identified for Inocybe aeruginascens, the involvement of methyltransferase activity in creating this trimethylated intermediate is strongly implied by the compound's structure nih.gov.

Differentiation from Established Psilocybin Biosynthesis

The biosynthesis of this compound diverges significantly from the canonical psilocybin pathway in its later stages and potentially its precursors. The psilocybin pathway proceeds from L-tryptophan through intermediates like tryptamine, 4-hydroxytryptamine, norbaeocystin, and baeocystin, culminating in psilocybin via sequential N-methylation by PsiM frontiersin.orguniprot.orguniprot.org.

In contrast, this compound formation appears to utilize 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) as a key intermediate uniprot.orguniprot.orgnih.govmdpi.com. This intermediate undergoes O-phosphorylation by the enzyme PsiK, which is also involved in the psilocybin pathway (phosphorylating 4-hydroxytryptamine to norbaeocystin) uniprot.orguniprot.org. The critical difference lies in the methylation pattern: while psilocybin is N,N-dimethylated, this compound is N,N,N-trimethylated. The enzyme PsiM, responsible for the N-methylation in psilocybin synthesis, has been shown not to perform the necessary methylation on psilocybin to produce this compound uni-jena.deidw-online.descitechdaily.com. This suggests that the trimethylation step to form the 4-HO-TMT precursor is mediated by different enzymatic machinery. Furthermore, this compound has, to date, been detected exclusively in Inocybe aeruginascens, distinguishing its distribution from psilocybin, which is found in a wider range of fungal genera researchgate.netgwdguser.de.

Hypotheses on Novel Enzymatic Mechanisms for this compound Synthesis

The established role of PsiM in psilocybin biosynthesis and its inability to convert psilocybin to this compound strongly suggest that novel enzymatic mechanisms are at play in the formation of this compound. The key enzymatic step identified for this compound synthesis is the O-phosphorylation of 4-HO-TMT by PsiK uniprot.orguniprot.org. This enzyme, known for its role in the psilocybin pathway, appears to have a broader substrate specificity, accommodating the trimethylated analog.

The primary hypothesis for novel mechanisms centers on the enzymes responsible for the trimethylation of the tryptamine backbone to generate the 4-HO-TMT precursor. Given that PsiM is not involved in this final methylation state for this compound, it is plausible that other, as-yet-unidentified methyltransferases within the fungal organism are responsible for this specific modification. Research on related species, such as Inocybe corydalina, has indicated the potential presence of a "second methyltransferase" capable of producing trimethylated, quaternary ammonium salt analogs like this compound nih.gov. This hints at a distinct enzymatic family or a specialized member of the methyltransferase class that evolved to accommodate the trimethylation of the tryptamine amine group prior to phosphorylation. The structural evolution of fungal enzymes, such as PsiM which shows similarities to RNA methyltransferases, also provides a framework for understanding how novel methylation capabilities might arise in secondary metabolite pathways uni-jena.deidw-online.descitechdaily.com.

Synthetic Chemistry of Aeruginascin and Its Analogues

Total Synthesis Methodologies for Aeruginascin

The total synthesis of this compound has been achieved through a straightforward and efficient method starting from a more common, naturally occurring tryptamine (B22526), psilocybin. acs.org This approach leverages the existing tryptamine backbone of psilocybin and modifies its amino group to create the quaternary ammonium (B1175870) structure characteristic of this compound.

The key transformation is a quaternization reaction. acs.org In this process, psilocybin is treated with an excess of methyl iodide in methanol (B129727). The addition of aqueous ammonium hydroxide (B78521) facilitates the reaction, leading to the precipitation of this compound from the reaction mixture. acs.org This precipitation allows for a simple isolation and purification process, primarily involving filtration and washing with methanol to remove any unreacted starting material or byproducts. acs.org This method, developed by Sherwood et al., provides a reliable route to obtain pure this compound for research purposes, bypassing the need for more complex chromatographic purification techniques. acs.orgpsychedelicreview.com

Table 1: Key Steps in the Total Synthesis of this compound
StepStarting MaterialKey ReagentsProductReaction TypeKey Finding
1PsilocybinMethyl iodide (excess), Methanol, Aqueous ammonium hydroxideThis compoundQuaternizationThe product precipitates from the reaction mixture, simplifying isolation. acs.org

Synthesis of 4-Hydroxy and 4-Acetoxy Tryptammonium Derivatives

The synthesis of this compound's putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT), and its synthetic prodrug, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT), has been pivotal for studying its pharmacology. acs.orgnih.gov A common and effective route begins with psilacetin (4-acetoxy-N,N-dimethyltryptamine or 4-AcO-DMT), a well-known analogue of psilocybin. nih.govresearchgate.net

The synthesis is typically a two-step process:

Methylation : Psilacetin fumarate (B1241708) is first methylated using an excess of iodomethane (B122720). This reaction converts the tertiary amine of psilacetin into a quaternary ammonium salt, yielding 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide in good yield. nih.govresearchgate.net

Hydrolysis : The resulting 4-AcO-TMT is then subjected to hydrolysis. By treating it with aqueous acetic acid, the acetoxy group at the 4-position is cleaved, revealing the hydroxyl group to form 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT) iodide. acs.orgnih.gov The final product can be purified effectively by recrystallization. nih.govresearchgate.net

This synthetic sequence provides pure samples of both the 4-acetoxy and 4-hydroxy quaternary tryptammonium salts, which have been structurally characterized by methods including single-crystal X-ray diffraction. acs.orgnih.gov

Table 2: Synthesis of 4-HO-TMT and 4-AcO-TMT
StepStarting MaterialKey ReagentsIntermediate/ProductYieldReference
1 (Methylation)Psilacetin (4-AcO-DMT) fumarateIodomethane (excess)4-AcO-TMT iodide53% nih.gov
2 (Hydrolysis)4-AcO-TMT iodideAqueous acetic acid4-HO-TMT iodide60% nih.govresearchgate.net

Strategies for Generating Structurally Modified this compound Analogues

To explore the structure-activity relationships of this compound, researchers have developed strategies to create a variety of structurally modified analogues. acs.org A primary strategy involves modifying the quaternary ammonium group by replacing the methyl groups with other alkyl substituents. acs.org

This is achieved by reacting psilacetin (4-AcO-DMT) with different alkylating agents. acs.org For instance, instead of using methyl iodide, other alkyl iodides such as iodoethane, 1-iodopropane, and 2-iodopropane (B156323) can be used. Refluxing psilacetin in a tetrahydrofuran (B95107) (THF) solution with an excess of these alkyl iodides leads to the formation of novel 4-acetoxy quaternary tryptammonium analogues. acs.org These 4-acetoxy derivatives can then be hydrolyzed, typically using the methods described previously, to yield the corresponding 4-hydroxy analogues. acs.org

This flexible synthetic strategy has been used to produce a series of this compound analogues, including:

4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET)

4-hydroxy-N,N-dimethyl-N-ethyltryptammonium (4-HO-DMET)

4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium (4-AcO-DMPT)

4-hydroxy-N,N-dimethyl-N-n-propyltryptammonium (4-HO-DMPT)

4-acetoxy-N,N-dimethyl-N-isopropyltryptammonium (4-AcO-DMiPT)

4-hydroxy-N,N-dimethyl-N-isopropyltryptammonium (4-HO-DMiPT) acs.org

This approach allows for systematic modification of the steric and electronic properties of the nitrogen headgroup, enabling detailed pharmacological studies. acs.org

Table 3: Synthesis of Structurally Modified this compound Analogues
Target Analogue ClassStarting MaterialGeneral StrategyExample Alkylating AgentsResulting Prodrug Analogues
N-Ethyl, N-Propyl, N-IsopropylPsilacetin (4-AcO-DMT)Quaternization with various alkyl iodidesIodoethane, 1-Iodopropane, 2-Iodopropane4-AcO-DMET, 4-AcO-DMPT, 4-AcO-DMiPT

Pharmacological Research and Receptor Interaction Profiles Pre Clinical

Receptor Binding Affinities and Selectivity (in vitro assays)

Pre-clinical in vitro assays are crucial for understanding how a compound interacts with specific biological targets, such as neurotransmitter receptors and transporters. These studies help to elucidate the potential mechanisms of action of aeruginascin.

Interactions with Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3)

Research has investigated this compound's affinity for various serotonin receptor subtypes. Studies indicate that while this compound itself may have limited direct activity at some key receptors, its metabolites or related compounds exhibit notable interactions. For instance, the metabolite 4-HO-TMT (4-hydroxy-N,N,N-trimethyltryptammonium), derived from this compound, has demonstrated binding affinity at serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2B. Specifically, 4-HO-TMT showed a Ki value of 670.0 nM at the 5-HT2A receptor and 120.0 nM at the 5-HT2B receptor. In contrast, 4-AcO-TMT, a potential prodrug of 4-HO-TMT, exhibited no binding activity at the tested serotonin receptors. This compound's direct interaction with the 5-HT3 receptor has also been explored; one study found no affinity at this receptor for 4-HO-TMT, despite its structural similarity to bufotenidine (B1649353), a known 5-HT3 receptor agonist psychedelicreview.comscience.govdntb.gov.ua.

Table 1: Serotonin Receptor Binding Affinities (Ki values in nM) for 4-HO-TMT and Related Compounds

Compound5-HT1A5-HT2A5-HT2B5-HT3
4-HO-TMT4,400.0670.0120.0>10,000.0
4-AcO-TMT>10,000.0>10,000.0>10,000.0>10,000.0
Psilocin(Reference)107.2(Reference)(Reference)
Psilocybin(Reference)(Reference)(Reference)(Reference)

Note: Ki values greater than 10,000 nM indicate no significant activity at the receptor.

Binding to Other Neurotransmitter Receptors and Transporters (e.g., 5-HT6, Sigma 1, SERT)

Beyond serotonin receptors, research has begun to investigate this compound analogues' interactions with other neurotransmitter systems. Studies on quaternary tryptammonium compounds, structurally related to this compound, have indicated that some of these compounds may target the serotonin transporter (SERT). For example, modifications to the quaternary ammonium (B1175870) unit in these compounds were found to increase SERT binding affinity and potency for uptake inhibition. Specifically, certain 4-hydroxy quaternary tryptammonium analogues showed low to sub-micromolar potencies for inhibition of 5-HT uptake at SERT in transfected cells and rat brain tissue. While direct data on this compound's binding to 5-HT6 or Sigma 1 receptors is limited in the reviewed literature, the broader class of related tryptamines, including DMT, has shown affinity for Sigma 1 receptors en-academic.comacs.org.

Table 2: Binding Affinities at Other Neurotransmitter Targets for Related Tryptamines

CompoundTargetKi (nM)Reference
Related QuatsSERTVariable acs.org
DMTSigma 1< 0.6 en-academic.com

Note: Data for SERT represents general findings for related quaternary tryptammonium analogues. DMT data is provided for context on related compounds.

Structure-Activity Relationship (SAR) Studies

Influence of Molecular Modifications on Receptor Engagement

Research into this compound derivatives has highlighted the impact of structural alterations on receptor interactions. For instance, the quaternary ammonium structure of this compound and its analogues was investigated for its effect on receptor binding. Studies suggest that the quaternary nature of these compounds may lead to reduced affinity for certain targets, such as the 5-HT2A receptor, compared to their tertiary or secondary amine counterparts acs.org. Specifically, the steric bulk around the quaternary nitrogen atom has been implicated in influencing SERT binding affinity and uptake inhibition potency acs.org. The conversion of the phosphoryl group to a hydroxyl group (e.g., from this compound to 4-HO-TMT) appears to be critical for activity at certain serotonin receptors, particularly 5-HT2A psychedelicreview.comdntb.gov.ua.

Comparative Pharmacological Activity with Psilocybin, Baeocystin (B1212335), and Derivatives

Comparative studies are essential for positioning this compound within the broader pharmacological landscape of psilocybin-containing mushrooms. Research comparing this compound, baeocystin, norbaeocystin (B1244615), and psilocybin has revealed differential activity profiles. In vitro receptor screening indicates that secondary and tertiary tryptamines with 4-acetoxy or 4-hydroxy substitutions (like psilocin and its analogues) generally display nanomolar affinity for many human 5-HT receptor subtypes, including 5-HT2A and 5-HT1A. In contrast, quaternary ammonium compounds like this compound and its direct analogues may exhibit less potent interactions at these key receptors acs.orgresearchgate.net.

In vivo studies using animal models have further elucidated these differences. For example, in mouse head twitch response assays, a marker for 5-HT2A-mediated psychedelic activity, only tertiary amines such as psilocin, psilocybin, and 4-acetoxy-N,N-dimethyltryptamine (psilacetin) induced the response. This compound and other quaternary compounds showed little to no effect in this specific assay, suggesting a lack of direct psychedelic-like activity mediated through 5-HT2A researchgate.netnih.gov. However, both secondary and tertiary amines, when administered at higher doses, decreased body temperature and locomotor activity, effects that were found to be blocked by 5-HT1A antagonist pretreatment acs.orgresearchgate.net.

In Vivo Pharmacological Assessments (Animal Models)

Evaluation of Central Nervous System Penetration and Distribution

The ability of a compound to penetrate the central nervous system (CNS) is largely determined by its physicochemical properties, such as lipophilicity and molecular charge. This compound possesses a quaternary trimethylammonium group, a structural feature that significantly impacts its interaction with biological membranes, including the blood-brain barrier (BBB) wikipedia.orggwdguser.de.

Studies indicate that this compound, due to its charged quaternary ammonium structure, is unlikely to efficiently cross the BBB wikipedia.orggwdguser.de. This characteristic is considered a requirement for compounds to exert centrally mediated hallucinogenic effects gwdguser.de. Furthermore, the proposed active metabolite of this compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), has also been noted to face challenges in effectively penetrating the BBB acslab.com. While specific quantitative data detailing this compound's distribution within brain tissues is limited, its polar nature suggests a reduced capacity for CNS entry compared to more lipophilic compounds nih.govgwdguser.de. Comparative studies on related tryptamines have shown that only the dephosphorylated forms of compounds like baeocystin and norbaeocystin could cross a blood-brain barrier mimetic to a degree comparable to psilocin, the active metabolite of psilocybin researchgate.net. This implies that this compound's BBB penetration is likely to be limited.

Analysis of Psychedelic-Like Behavioral Endpoints (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a widely recognized behavioral assay used to predict psychedelic-like activity in humans, strongly correlating with the activation of serotonin 5-HT2A receptors researchgate.netbiorxiv.org. Preclinical investigations into this compound's pharmacological profile have consistently demonstrated that it does not induce the head-twitch response in rodents wikipedia.orgresearchgate.netbiorxiv.orgnih.govacs.org.

In contrast, established psychedelic compounds such as psilocin and psilocybin have been shown to elicit HTRs in mouse experiments, with reported ED50 values for psilocin and psilocybin falling within the range of 0.11–0.29 mg/kg researchgate.netnih.govacs.org. The absence of HTR induction by this compound suggests that it may not engage the same primary serotonergic pathways responsible for the psychedelic effects observed with classic psychedelics biorxiv.org. Even this compound's metabolite, 4-HO-TMT, has been associated with a lack of HTR induction, potentially attributable to its limited BBB penetration wikipedia.orgacslab.com. Consequently, based on the HTR assay, this compound is not considered to possess hallucinogenic potential comparable to psilocybin biorxiv.org.

Analytical Methodologies for Aeruginascin Detection and Quantification

Extraction and Purification Techniques from Fungal Matrix

Effective extraction and purification are foundational steps for the reliable analysis of aeruginascin. These processes aim to isolate the compound from the complex fungal biomass while preserving its integrity and maximizing recovery.

Optimization of Solvent Systems and Protocols

The choice of solvent system and extraction protocol significantly impacts the yield and purity of extracted this compound. Methanol (B129727), often acidified, has emerged as a preferred solvent due to its efficacy in solubilizing tryptamine (B22526) alkaloids researchgate.netsci-hub.seoregon.govnih.govoup.com.

Solvent Systems: Acidified methanol, typically containing 0.5% (v/v) acetic acid or formic acid, has been identified as an optimal solvent for this compound extraction, enhancing the solubility of these alkaloids researchgate.netsci-hub.seoregon.govnih.govoup.com. Hydroalcoholic mixtures, such as methanol-water (80:20, v/v), are also utilized researchgate.netnih.gov. Methanol is generally considered a suitable extraction solvent, offering a more environmentally friendly alternative compared to solvents like acetonitrile (B52724) sci-hub.sewaters.comwaters.com. Other tested solvents have included 50% methanol, deionized water, ethanol, 75% ethanol, isopropanol, and 25 mmol L⁻¹ acetate (B1210297) buffer (pH 4.5) oregon.gov.

Extraction Protocols: Various protocols have been optimized to maximize this compound recovery. Mechanical agitation, such as vortexing, can significantly increase extraction yields; for instance, vortexing for two hours at 13 x g reportedly increased this compound yield by 17% compared to non-agitated samples sci-hub.se. Extraction times can range from 10 minutes to 12 hours, with temperatures between 5 and 95°C being employed google.comgoogle.com. A solvent-to-solid ratio between 1:1 and 50:1 is commonly used google.comgoogle.com. Subsequent extractions of the matrix can yield additional analytes, with approximately 20% of target compounds found in a second extraction, though further re-extractions typically yield diminishing returns sci-hub.seoregon.gov. Purification often involves chromatographic techniques such as column chromatography on silica (B1680970) gel followed by size-exclusion chromatography gwdguser.de.

Impact of Sample Preparation and Storage Conditions on Yield and Stability

The handling of fungal samples before and after extraction, as well as their storage conditions, can profoundly affect the yield and stability of this compound.

Sample Preparation: Homogenizing dried fungal fruiting bodies into a fine powder prior to extraction generally leads to improved yields compared to using whole dried mushrooms. For this compound, this powder form can result in up to a 40% increase in yield sci-hub.seoregon.gov. Conversely, mechanical damage to fresh fungal fruiting bodies, such as slicing, can promote the degradation of indole (B1671886) alkaloids sci-hub.se. Analysis of fresh mushrooms indicated that unprocessed samples retained approximately 30% more tryptamines, including a 12% increase in this compound, compared to chopped samples sci-hub.seoregon.gov. Drying fresh mushrooms at −20 °C before freeze-drying has been shown to decrease psilocybin levels while increasing psilocin, though specific impacts on this compound require further detailed study oup.com.

Storage Conditions: this compound exhibits notable stability, particularly in dried fungal biomass, where it can remain stable at room temperature for years gwdguser.de. It demonstrates slower degradation in dry biomass when compared to other phosphorylated tryptamines researchgate.netnih.gov. Optimal storage for minimizing tryptamine decay involves keeping dried biomass in the dark at room temperature oregon.gov. While aqueous standard solutions of related compounds like psilocybin are known to be photosensitive and thermolabile, this compound's stability in dry matrices suggests a robust nature under appropriate storage sci-hub.seoregon.govgwdguser.de.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from other compounds within fungal extracts, enabling its precise identification and quantification. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is a widely adopted technique for the analysis of this compound due to its superior resolution and quantitative capabilities compared to TLC researchgate.net.

Methodology: Typical HPLC analyses for this compound utilize C18 reversed-phase columns, such as the Phenomenex Luna C18(2) 5 µm researchgate.net. Mobile phases commonly consist of gradients of acetonitrile and water, often with the addition of 0.1% formic acid to improve peak shape and separation researchgate.net. Flow rates are generally maintained around 1.0 mL/min researchgate.net. Detection is frequently performed using UV-Vis detectors, with a wavelength of 210 nm being common for tryptamine detection researchgate.net. Retention times for this compound under specific conditions have been reported to be approximately 15.5 minutes researchgate.net.

Applications: HPLC is instrumental in both the qualitative identification and quantitative determination of this compound in fungal samples researchgate.netresearchgate.net. More advanced HPLC methods have been developed to achieve baseline separation of a panel of ten tryptamines and beta-carbolines, including this compound, within a 15-minute run time waters.comwaters.com. These methods often employ specific column chemistries and optimized mobile phase gradients waters.com.

Thin-Layer Chromatography (TLC)

TLC serves as a valuable qualitative and semi-quantitative tool for the initial screening and identification of this compound within fungal extracts researchgate.netresearchgate.netscispace.com.

Methodology: TLC analyses are typically conducted on silica gel plates gwdguser.depsu.edu. Visualization of this compound is commonly achieved using Ehrlich's reagent (also known as Van Urk's reagent), which is an acidic solution of p-dimethylaminobenzaldehyde (DMBA) gwdguser.depsu.edu. This compound typically produces a stable pinkish color upon reaction with this reagent gwdguser.de. Various mobile phase systems have been reported, including mixtures of chloroform/methanol, n-butanol/acetic acid/water, and propanol/ammonia solutions psu.edu. The relative migration (Rf) values are recorded to aid in compound identification, often by comparing them to known standards or co-migration studies psu.edu. High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully applied for the identification of this compound oup.com.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents an advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity, making it highly suitable for the analysis of complex biological samples like fungal extracts sci-hub.sefrontiersin.org.

Ecological Significance and Biosystematic Implications

Role of Aeruginascin as a Fungal Secondary Metabolite

Fungi produce a vast array of secondary metabolites, which are compounds not essential for primary metabolic processes like growth and reproduction, but which often confer a selective advantage in their specific ecological niches. nih.gov Tryptamine-derived compounds, including psilocybin and its analogs like this compound, are thought to function primarily as a chemical defense mechanism. nih.govresearchgate.net

The leading hypothesis for the ecological role of these "psiloids" is that they act as an anti-feedant, deterring invertebrates that might otherwise consume the fungal mycelium or fruiting bodies. nih.gov This defensive role is predicated on the structural and functional similarity of these compounds to serotonin (B10506), an essential neurotransmitter in animals. nih.govresearchgate.net By interfering with serotonergic processes in fungivores, these alkaloids can disrupt behavior and physiology, thereby protecting the fungus. nih.gov

While the precise ecological functions of psilocybin and its derivatives have not been definitively determined through direct experimentation, the significant nitrogen allocation required for their synthesis, coupled with evidence of convergent evolution, strongly suggests they provide a tangible selective benefit to the producing fungi. nih.govresearchgate.net this compound, as a member of this class of compounds, is presumed to share in this defensive strategy. Its production, often alongside psilocybin and other related alkaloids, may contribute to a more complex or potent defensive chemical profile. wikipedia.org

Distribution Patterns Across Fungal Habitats and Niches

The known natural sources of this compound are limited to a few species of fungi, most notably Inocybe aeruginascens and Pholiotina cyanopus. wikipedia.orgresearchgate.net The distribution of this compound is therefore intrinsically linked to the geographical and ecological distribution of these host species.

Inocybe aeruginascens is a mycorrhizal fungus, meaning it forms a symbiotic relationship with the roots of specific trees. wikipedia.orgchemeurope.com It is found in temperate regions of central Europe and western North America. wikipedia.orgchemeurope.com Its preferred habitat consists of moist, sandy soils in association with host trees such as poplar, linden, oak, and willow. wikipedia.orgchemeurope.com As a mycorrhizal species, it plays a role in nutrient cycling within its ecosystem, while its production of this compound likely serves to protect its fruiting bodies from predation in these woodland environments.

Pholiotina cyanopus is a saprotrophic fungus, deriving its nutrients from decaying organic matter. researchgate.net It is most frequently found in grassy areas such as lawns and fields, as well as on wood chips and other woody debris. researchgate.net While widespread in Europe, it is considered a rare species. researchgate.net Its presence in these open, grassy habitats exposes it to a different set of potential fungivores compared to the forest-dwelling Inocybe aeruginascens, yet the production of this compound suggests a similar need for chemical defense.

The table below summarizes the key characteristics of the fungal species known to produce this compound.

SpeciesTrophic StrategyHabitatGeographic Distribution
Inocybe aeruginascensMycorrhizalMoist, sandy soils with poplar, linden, oak, willowTemperate Central Europe and Western North America
Pholiotina cyanopusSaprotrophicGrassy areas, lawns, fields, wood debrisWidespread but rare in Europe

Evolutionary Perspectives on Tryptamine (B22526) Alkaloid Production in Fungi

The production of tryptamine alkaloids like psilocybin and this compound has a complex and fascinating evolutionary history. Phylogenetic studies suggest that the genes responsible for the biosynthesis of these compounds have been subject to horizontal gene transfer (HGT), meaning they have been transferred between distantly related fungal species. pdx.edu This is supported by the fact that psilocybin-producing fungi are found across several different genera that are not closely related. pdx.edugwern.net

The evolutionary origins of Psilocybe, a major genus containing psilocybin, are thought to date back approximately 65 million years. utah.edu The development of the psilocybin biosynthesis pathway is hypothesized to be an adaptive response to pressures from fungivorous organisms. utah.edu The ability to produce these defensive compounds appears to have been gained and sometimes lost over evolutionary time.

Within the family Inocybaceae, which includes Inocybe aeruginascens, the evolution of chemical defenses is particularly noteworthy. Research suggests that the production of muscarine (B1676868), another toxic alkaloid, is an older, ancestral trait within a large clade of this family. nih.gov The ability to produce psilocybin and its analogs, including this compound, appears to have evolved more recently, between 10 to 20 million years ago, in at least two independent instances following the loss of muscarine production. nih.gov This suggests an evolutionary trade-off or transition in defensive chemical strategies within this lineage of fungi. The presence of this compound in Inocybe aeruginascens, a species that lacks muscarine, is consistent with this evolutionary model. nih.gov

Future Research Directions and Unresolved Questions

Further Elucidation of Aeruginascin Biosynthetic Pathways

The precise biosynthetic pathway of this compound within fungal systems remains an area requiring significant further investigation researchgate.net. While this compound is recognized as an analogue of psilocybin and is found in species such as Inocybe aeruginascens, its formation pathway is not definitively established and has been a subject of scientific debate researchgate.net. Recent studies suggest that the enzyme PsiM, a methyltransferase crucial in psilocybin production, is incapable of converting psilocybin into this compound, thereby excluding PsiM from a direct role in the biosynthetic production of this specific analogue uni-jena.descitechdaily.com. Fungal indole (B1671886) alkaloid biosynthesis generally commences from the amino acid L-tryptophan nih.govmdpi.com. Understanding the specific enzymatic steps and precursor molecules leading to this compound's unique quaternary ammonium (B1175870) structure is critical for a complete picture of its origin researchgate.netuni-jena.de. Computational models may suggest plausible routes, but experimental validation is essential nih.gov.

Comprehensive Characterization of Minor Tryptamine (B22526) Alkaloids in Fungi

Fungi, particularly those in genera like Psilocybe and related families, are prolific producers of a diverse spectrum of indole alkaloids, including various tryptamines mdpi.com. Inocybe aeruginascens, for example, has been found to contain not only psilocybin but also other known psilocybin-related alkaloids, in addition to this compound researchgate.net. A significant research gap exists in the comprehensive characterization of these minor tryptamine alkaloids present in various fungal species. Many of these less abundant compounds may possess unique biological activities or play roles in fungal metabolism that are not yet fully understood, warranting detailed analytical and biochemical studies mdpi.com.

Development of Novel and Efficient Synthetic Routes for this compound and its Analogues

Although this compound and its synthetic analogues have been produced, the development of novel, efficient, and scalable synthetic routes remains a critical objective for future research nih.gov. Such advancements are paramount for ensuring a consistent and sufficient supply of this compound for in-depth biological and pharmacological studies. Furthermore, optimized synthetic strategies could facilitate the creation of a broader range of analogues, enabling detailed structure-activity relationship (SAR) studies and the design of compounds with tailored pharmacological profiles for potential therapeutic applications.

In-depth Exploration of this compound's Receptor-Ligand Interactions and Downstream Signaling

The interaction of this compound with biological targets is an active area of research. Structurally, this compound is related to bufotenidine (B1649353) (5-HTQ), which is known to be a potent agonist of the serotonin (B10506) 5-HT3 receptor researchgate.net. Preliminary studies indicate that this compound, as a quaternary ammonium compound, exhibits limited activity at 10 µM in certain receptor assays. However, it has demonstrated greater than 50% inhibition of radioligand binding at the serotonin 5-HT2B and 5-HT6 receptors, the sigma 1 receptor, and the serotonin transporter (SERT) nih.gov. In contrast, psilocin, the active metabolite of psilocybin, exerts its psychedelic effects primarily through agonism at the serotonin 5-HT2A receptor nih.gov. Future research should focus on in-depth exploration of this compound's precise receptor-ligand interactions, including detailed binding affinities and functional assays, to fully elucidate its downstream signaling pathways and pharmacological profile.

Receptor Binding Profile of this compound and Related Compounds

Target Receptor/TransporterThis compound (10 µM)4-HO-TMT (10 µM)4-AcO-TMT (10 µM)Notes / Comparison
Serotonin 5-HT2ALittle activityLittle activityLittle activityPsilocin is a potent agonist nih.gov
Serotonin 5-HT2B>50% inhibition>50% inhibition>50% inhibition
Serotonin 5-HT6>50% inhibition>50% inhibition>50% inhibition
Sigma 1 Receptor>50% inhibition>50% inhibition>50% inhibition
SERT>50% inhibition>50% inhibition>50% inhibition

Note: Data presented are based on preliminary findings at a specified concentration and may require further detailed investigation for comprehensive understanding.

Application of Advanced Analytical Techniques for Fungal Metabolomics

The field of fungal metabolomics critically relies on the application of advanced analytical techniques to comprehensively identify and quantify the diverse array of secondary metabolites produced by fungi biorxiv.org. Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for characterizing complex mixtures of fungal compounds. Untargeted metabolomics, in particular, has proven instrumental in identifying novel compounds and metabolic byproducts, as demonstrated in studies of fungal production strains biorxiv.org. Continued application of these advanced analytical methods is crucial for a complete understanding of the fungal metabolome, including the precise identification and characterization of minor alkaloids like this compound and its related compounds.

Strategies for Metabolic Engineering in Fungal Systems to Modulate Tryptamine Production

Metabolic engineering strategies offer promising avenues for modulating the production of tryptamines and other alkaloids within fungal systems biorxiv.org. These strategies can encompass the identification and manipulation of specific gene clusters responsible for biosynthetic pathways. Furthermore, the heterologous expression of these identified genes in heterologous hosts, such as yeast, can facilitate enhanced production and study biorxiv.org. Research into the biosynthesis of psilocybin has already identified key enzymes and pathways that serve as targets for engineering efforts to boost the production of psilocybin and its analogues uni-jena.descitechdaily.commdpi.com. Applying similar metabolic engineering approaches to this compound production could involve genetic modification of fungal strains to increase precursor availability or optimize specific enzymatic steps, thereby enhancing the yield of this compound or related compounds for research purposes.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Aeruginascin in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in complex biological samples. Method validation should include specificity, linearity, precision, and recovery rates, adhering to guidelines for reproducibility outlined in experimental protocols . For quantification, calibration curves using isotopically labeled internal standards are critical to account for matrix effects.

Q. How can researchers ensure the stability of this compound during in vitro pharmacological assays?

Stability studies should evaluate pH, temperature, and light exposure. Pre-experimentally, test this compound in assay buffers (e.g., phosphate-buffered saline) under controlled conditions (e.g., 37°C, 24 hours) and quantify degradation via LC-MS. Include negative controls (vehicle-only) and validate assay conditions using reference compounds with known stability profiles .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

this compound’s structural complexity (e.g., phosphorylated tryptamine derivatives) requires multi-step organic synthesis. Key challenges include regioselective phosphorylation and avoiding side reactions. Optimize reaction conditions (e.g., inert atmosphere, low moisture) and characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy at each step. Detailed synthetic protocols should be documented in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in neural receptor systems?

Use a combination of in vitro (e.g., HEK293 cells expressing serotonin receptors) and in vivo (rodent models) approaches. For receptor binding assays, employ radioligand displacement techniques with [³H]-labeled ligands. Pair this with functional assays (e.g., cAMP accumulation) to assess agonism/antagonism. Address contradictory data (e.g., conflicting affinity values) by standardizing assay conditions across labs and conducting meta-analyses of published datasets .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. Use tools like GraphPad Prism or R’s drc package to calculate EC₅₀/LC₅₀ values. For inter-study variability, apply mixed-effects models to account for batch effects or species-specific differences. Pre-register analysis plans to reduce bias .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles across species?

Conduct comparative pharmacokinetic studies in rodents and non-human primates, measuring plasma half-life, bioavailability, and tissue distribution via LC-MS. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters. Discrepancies may arise from metabolic enzyme differences (e.g., cytochrome P450 isoforms), necessitating enzyme inhibition/induction studies .

Methodological and Ethical Considerations

What frameworks can guide the formulation of a hypothesis-driven research question on this compound’s neuroprotective effects?

Adopt the PICO framework :

  • Population (e.g., neuronal cell lines with oxidative stress),
  • Intervention (this compound treatment),
  • Comparison (untreated cells or reference antioxidants),
  • Outcome (viability via MTT assay, ROS levels via fluorescence).
    Ensure questions meet FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes, implement blinding, and report attrition. Obtain approval from institutional animal care committees and include ethical statements in manuscripts. For behavioral assays, minimize stress through habituation protocols .

Data Interpretation and Reproducibility

Q. What strategies mitigate bias in interpreting this compound’s psychoactive effects?

Use double-blind designs in human observational studies and pre-register hypotheses. For in vitro work, validate findings with orthogonal assays (e.g., patch-clamp electrophysiology alongside calcium imaging). Share raw data and analysis code via repositories like Zenodo or GitHub .

Q. How should conflicting results regarding this compound’s metabolic pathways be resolved?

Conduct a systematic review using PRISMA guidelines to aggregate data from hepatic microsome assays and in vivo metabolite profiling. Compare kinetic parameters (e.g., Vmax, Km) across studies and perform sensitivity analyses to identify confounding variables (e.g., incubation time, cofactors) .

Literature and Collaboration

Q. What criteria should guide the selection of primary literature for a review on this compound’s ecological sources?

Prioritize studies with:

  • Methodological rigor (e.g., DNA barcoding for fungal identification),
  • Transparency (detailed extraction protocols),
  • Peer-reviewed status .
    Exclude non-reproducible studies or those lacking raw data .

Q. How can interdisciplinary collaboration enhance this compound research?

Form consortia integrating mycologists (source identification), chemists (synthesis), and neuroscientists (mechanistic studies). Use collaborative tools like electronic lab notebooks (e.g., LabArchives) and establish clear authorship criteria early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aeruginascin
Reactant of Route 2
Aeruginascin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.